molecular formula C15H10BrFN2OS B2462945 (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-13-0

(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2462945
CAS No.: 477511-13-0
M. Wt: 365.22
InChI Key: SIBPZYILYLTOAQ-OBGWFSINSA-N
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Description

The compound “(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” belongs to the class of benzo[d]thiazol compounds . These compounds are known for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease . They are also used in the treatment of inflammation .


Synthesis Analysis

The synthesis of similar benzo[d]thiazol compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol compounds include alpha halogenation, cyclization, hydrolysis, condensation, and another cyclization reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol compounds can be determined by their C, H, and N analysis .

Scientific Research Applications

Synthesis and Characterization

  • A study reported the synthesis of a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which were efficiently synthesized through heterocyclization. This process was achieved by reacting the corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas with -bromoacetone produced in situ using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).
  • Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their potential as antimicrobial analogs. The synthesis involved condensation and Knoevenagel condensation, with the structures established by various spectroscopic and spectrometric techniques (Desai, Rajpara, & Joshi, 2013).

Chemical Properties and Applications

  • Coumarin benzothiazole derivatives were synthesized and studied for their photophysical properties and recognition properties for cyanide anions. These compounds exhibited planarity, and some showed potential as chemosensors for cyanide anions based on Michael addition reaction and fluorescence turn-on response (Wang et al., 2015).
  • A study synthesized a series of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting microwave irradiation as a cleaner, efficient, and faster method for synthesis compared to traditional thermal heating (Saeed, 2009).

Antimicrobial Activity

  • Research on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, with most compounds' activity surpassing reference drugs (Liaras et al., 2011).
  • Synthesized substituted 2-aminobenzothiazoles derivatives were evaluated for their antimicrobial activity, showing good to moderate activity against selected bacterial and fungal microbial strains. The study highlighted the importance of the fluorine atom at the 4th position of the benzoyl group in final compounds for enhancing the antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

While the specific mechanism of action for “(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not mentioned, similar compounds have been found to increase the concentrations of serotonin and norepinephrine .

Future Directions

The future directions for benzo[d]thiazol compounds could involve further exploration of their potential in treating neurodegenerative diseases and inflammation . Additionally, their role in the treatment of lung cancer could also be investigated .

Properties

IUPAC Name

3-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBPZYILYLTOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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